[(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium;chloride
Overview
Description
It is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . This compound is primarily used in proteomics research.
Preparation Methods
The preparation of 2-[(1E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium chloride involves several synthetic routes. One common method includes the reaction of 2-chloromethylpyridine with hydroxylamine hydrochloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and is carried out at a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(1E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or water, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(1E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(1E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium chloride can be compared with other similar compounds such as:
- 2-[(1E)-(hydroxyimino)methyl]-1-ethylpyridin-1-ium chloride
- 2-[(1E)-(hydroxyimino)methyl]-1-propylpyridin-1-ium chloride These compounds have similar structures but differ in the alkyl group attached to the pyridine ring. The uniqueness of 2-[(1E)-(hydroxyimino)methyl]-1-methylpyridin-1-ium chloride lies in its specific molecular interactions and applications in proteomics research.
Properties
IUPAC Name |
[(E)-(1-methylpyridin-2-ylidene)methyl]-oxoazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHDJGPCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=C[NH+]=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C=CC=C/C1=C\[NH+]=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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